D-Threoninol hcl

Description

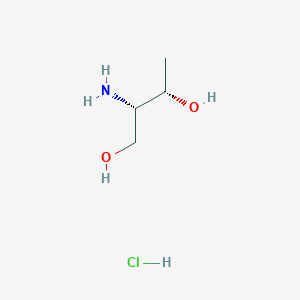

D-Threoninol HCl [(2S,3S)-1,3-dihydroxybutan-2-amine hydrochloride] is a chiral diol derivative of threonine, characterized by its dextrorotatory optical activity and hydroxyl-rich structure. Its stereochemical configuration distinguishes it from the L-enantiomer, enabling unique interactions in synthetic and biochemical systems.

Properties

IUPAC Name |

(2S,3S)-2-aminobutane-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMZWDMWHINGKS-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CO)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Threoninol hydrochloride can be synthesized from D-threonine through a series of chemical reactions. The primary synthetic route involves the reduction of D-threonine to D-threoninol, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of D-Threoninol hydrochloride typically involves large-scale chemical synthesis using automated reactors. The process includes the reduction of D-threonine using reducing agents like sodium borohydride, followed by purification and crystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: D-Threoninol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-threonine.

Reduction: It can be reduced from D-threonine.

Substitution: It can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is commonly used as a reducing agent.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: D-threonine.

Reduction: D-threoninol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: D-Threoninol hydrochloride is used in the synthesis of artificial nucleic acids, which are crucial for studying genetic functions and developing gene therapies .

Biology: In biological research, it is used to create modified DNA and RNA molecules that can be used to study gene expression and regulation .

Industry: In the industrial sector, it is used in the production of various biochemical products and as a building block for more complex molecules .

Mechanism of Action

D-Threoninol hydrochloride exerts its effects by incorporating into nucleic acids, thereby modifying their structure and function. It can form stable complexes with DNA and RNA, affecting their stability and interactions with other molecules. This modification can regulate gene expression and other biological processes .

Comparison with Similar Compounds

Stereoisomerism: D-Threoninol HCl vs. L-Threoninol

The enantiomeric pair D- and L-Threoninol exhibit divergent biochemical behaviors due to their stereochemistry. This compound is preferred in nucleic acid analogs for its compatibility with enzymatic systems, while L-Threoninol may face steric hindrance in chiral environments.

Table 1: Key Differences Between D- and L-Threoninol

*Yield from for this compound.

Diol Linkers: Ethylene Glycol vs. This compound

Ethylene glycol derivatives are simpler diols but lack chirality and functional versatility. This compound’s amino and hydroxyl groups enable dual functionality in coupling reactions (e.g., peptide-nucleic acid hybrids), outperforming ethylene glycol in stereospecific applications .

Nucleic Acid Analogs: TNA vs. PNA vs. DNA

Threoninol Nucleic Acids (TNA) utilize this compound as an acyclic backbone, offering high flexibility but moderate base-pairing fidelity due to conformational variability . In contrast, Peptide Nucleic Acids (PNA) employ a rigid peptide-like backbone, achieving higher fidelity but lower enzymatic compatibility . DNA modified with D-Threoninol building blocks shows reduced fidelity compared to PNA, attributed to backbone flexibility .

Table 2: Comparison of Nucleic Acid Analogs

*DNA with D-Threoninol modifications.

Amino Acid-Nucleic Acid Hybrids (ANHs)

This compound’s backbone facilitates stable conjugation of amino acids (e.g., methionine, tryptophan) to oligonucleotides, enhancing binding affinity in aptamers. This contrasts with non-chiral linkers (e.g., polyethylene glycol), which lack stereochemical control .

Research Findings and Implications

- Molecular Excitons: D-Threoninol-based oligonucleotides enable precise heterodimeric dye stacking for exciton coupling studies, validating molecular exciton theory .

- Base-Filling Fidelity: DNA with D-Threoninol shows 20% lower fidelity than PNA in base-pairing due to backbone flexibility, highlighting trade-offs between stability and accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.